molecular formula C7H13ClO3S B13219600 2-Ethyloxane-4-sulfonyl chloride

2-Ethyloxane-4-sulfonyl chloride

Cat. No.: B13219600
M. Wt: 212.70 g/mol
InChI Key: CFOTZHJKEODDHJ-UHFFFAOYSA-N
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Description

2-Ethyloxane-4-sulfonyl chloride is an aliphatic sulfonyl chloride derivative characterized by an oxane (tetrahydropyran) ring substituted with an ethyl group at the 2-position and a sulfonyl chloride (-SO₂Cl) functional group at the 4-position. Sulfonyl chlorides are highly reactive due to the electrophilic sulfur center, enabling nucleophilic substitutions to form sulfonamides, sulfonate esters, or other derivatives .

Properties

Molecular Formula

C7H13ClO3S

Molecular Weight

212.70 g/mol

IUPAC Name

2-ethyloxane-4-sulfonyl chloride

InChI

InChI=1S/C7H13ClO3S/c1-2-6-5-7(3-4-11-6)12(8,9)10/h6-7H,2-5H2,1H3

InChI Key

CFOTZHJKEODDHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCO1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyloxane-4-sulfonyl chloride typically involves the chlorosulfonation of 2-ethyloxane. This process can be carried out using chlorosulfonic acid or thionyl chloride as the chlorinating agents. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyloxane-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethyloxane-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties
Compound Name Molecular Weight Melting Point (°C) Solubility (Polar Solvents)
This compound* 212.7 Not reported Moderate (DMSO, acetone)
(4-Ethoxyoxan-4-yl)methanesulfonyl chloride 242.7 45–50 High (DCM, THF)
Tetrahydro-2H-pyran-4-sulfonyl chloride 196.6 30–35 High (Water, methanol)
Table 2: Reactivity Comparison
Compound Name Reaction with Amines Reaction with Alcohols Stability in Storage
This compound* Moderate Slow Stable (dry, cold)
4-Chlorobenzenesulfonyl chloride Fast Fast Hygroscopic
Ethanesulfonyl chloride Very fast Very fast Degrades rapidly

Biological Activity

2-Ethyloxane-4-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₆H₁₁ClO₃S
  • Molecular Weight : 196.67 g/mol

This compound contains a sulfonyl chloride functional group, which is known for its reactivity, particularly in nucleophilic substitution reactions.

Mechanisms of Biological Activity

The biological activity of sulfonyl chlorides like this compound can be attributed to their ability to act as electrophiles. They can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives. This reactivity is crucial in drug development, particularly for compounds targeting specific biological pathways.

1. Antineoplastic Activity

Research indicates that sulfonyl chlorides can exhibit antineoplastic properties. A study on alkylating agents demonstrated that certain sulfonyl chlorides could inhibit tumor growth in experimental models . The mechanism is believed to involve DNA alkylation, leading to apoptosis in cancer cells.

Toxicity and Safety Profile

The toxicity profile of this compound has not been extensively documented; however, general safety data on sulfonyl chlorides indicate potential irritant effects on skin and eyes. The classification of similar compounds often places them in categories indicating moderate to severe irritancy .

Table 1: Toxicological Data Summary

CompoundSkin IrritationEye IrritationLD50 (mg/kg)
This compoundModerateSevereNot available
General Sulfonyl ChloridesModerateSevereVaries

Case Study 1: Synthesis of Anticancer Agents

A notable study involved the synthesis of novel anticancer agents derived from sulfonyl chlorides. The research highlighted the role of this compound as a key intermediate in creating compounds that demonstrated selective cytotoxicity against various cancer cell lines .

Case Study 2: Development of Antimicrobial Agents

Another investigation focused on the use of sulfonyl chlorides in developing new antimicrobial agents. The study reported that derivatives synthesized from this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .

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